molecular formula C23H22ClN5O2 B2959900 3-[(3-chlorophenyl)methyl]-8-(3,5-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 872843-30-6

3-[(3-chlorophenyl)methyl]-8-(3,5-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione

Cat. No. B2959900
M. Wt: 435.91
InChI Key: XPHQVVPJXBMIPB-UHFFFAOYSA-N
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Description

Imidazole and purine derivatives are widely studied in medicinal chemistry due to their presence in many biologically active compounds. The presence of the chlorophenyl and dimethylphenyl groups could potentially influence the compound’s lipophilicity and thus its pharmacokinetic properties.



Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the imidazole ring, introduction of the phenyl groups, and subsequent functionalization with the methyl and chloro groups. However, without specific synthetic routes, this is purely speculative.



Molecular Structure Analysis

The compound contains an imidazole ring fused with a purine ring, which are both aromatic and contribute to the compound’s stability. The chlorophenyl and dimethylphenyl groups are likely to influence the compound’s spatial orientation and possibly its interactions with biological targets.



Chemical Reactions Analysis

As for the chemical reactions, it would depend on the conditions and reagents present. The compound could potentially undergo electrophilic aromatic substitution on the phenyl rings or nucleophilic substitution at the chloro group.



Physical And Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, etc., would need to be determined experimentally.


Safety And Hazards

Without specific data, it’s difficult to comment on the safety and hazards. As with any chemical compound, appropriate safety measures should be taken when handling it.


Future Directions

Future research could involve studying the compound’s biological activity, optimizing its structure for better activity or selectivity, and investigating its pharmacokinetic properties.


properties

IUPAC Name

2-[(3-chlorophenyl)methyl]-6-(3,5-dimethylphenyl)-4-methyl-4a,7,8,9a-tetrahydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN5O2/c1-14-9-15(2)11-18(10-14)27-7-8-28-19-20(25-22(27)28)26(3)23(31)29(21(19)30)13-16-5-4-6-17(24)12-16/h4-6,9-12,19-20H,7-8,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNWARXIOFHUINI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2CCN3C2=NC4C3C(=O)N(C(=O)N4C)CC5=CC(=CC=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-chlorophenyl)methyl]-8-(3,5-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione

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